

# BI-1347: A Comprehensive Technical Guide to its CDK8/CDK19 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of **BI-1347**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

# Introduction to BI-1347 and its Targets: CDK8 and CDK19

**BI-1347** is a small molecule inhibitor that has demonstrated significant anti-tumoral activity.[1] It targets CDK8 and CDK19, two kinases that are components of the Mediator complex.[2][3] The Mediator complex is a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of gene expression.[2][3]

CDK8 and CDK19, along with MED12 and MED13, form the kinase module of the Mediator complex.[2] This module can reversibly associate with the core Mediator complex to modulate its function.[4] Dysregulation of CDK8 and CDK19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2]

## Quantitative Selectivity Profile of BI-1347



**BI-1347** exhibits high potency and remarkable selectivity for CDK8 and CDK19 over a wide range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of BI-1347 against Primary Targets

| Target       | IC50 (nM) | Assay Type  | Reference |
|--------------|-----------|-------------|-----------|
| CDK8         | 1.0       | Biochemical | [2]       |
| CDK8/cyclinC | 1         | Biochemical | [4]       |
| CDK8         | 1.1       | Cell-free   | [5]       |
| CDK8         | 1.4       | Biochemical | [6]       |
| CDK19        | 1.7       | Biochemical | [6]       |

Table 2: Selectivity of BI-1347 against a Panel of Other Kinases

A broad screen of **BI-1347** against 326 kinases revealed that only CDK8 and CDK19 were inhibited with IC50 values below 1.0  $\mu$ M, demonstrating a selectivity ratio of over 300-fold for CDK8/19 compared to other kinases tested.[1] Further testing against a smaller panel of kinases provided the following IC50 values:

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| CDK11  | 1.7       | [7]       |
| MLCK   | 531       | [7]       |
| AURKB  | 809       | [7]       |
| FLT3   | 1360      | [7]       |
| ICK    | 2390      | [7]       |
| STK16  | 3550      | [7]       |

**BI-1347** showed no significant inhibition of other Cyclin-Dependent Kinases such as CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1]



Table 3: Cellular Activity of BI-1347

| Assay                        | Cell Line | EC50 (nM) | Reference |
|------------------------------|-----------|-----------|-----------|
| Inhibition of pSTAT1<br>S727 | NK-92     | 3         | [4]       |
| Secretion of Perforin        | NK-92     | 10        | [4]       |
| Inhibition of proliferation  | MV-4-11   | 7         | [4]       |

## **Signaling Pathways Involving CDK8/CDK19**

CDK8 and CDK19 play a crucial role in signal-induced transcription by phosphorylating various transcription factors and components of the transcriptional machinery. One of the key downstream targets is the Signal Transducer and Activator of Transcription 1 (STAT1).



#### CDK8/CDK19 Signaling Pathway in Transcription



Click to download full resolution via product page



Caption: A simplified diagram illustrating the role of the CDK8/CDK19-Mediator complex in transcriptional regulation.

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

# **Biochemical Kinase Inhibition Assay (Luminescence-Based)**

This assay determines the direct inhibitory effect of **BI-1347** on the kinase activity of CDK8 and CDK19.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- To cite this document: BenchChem. [BI-1347: A Comprehensive Technical Guide to its CDK8/CDK19 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606071#bi-1347-cdk8-cdk19-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com